
1,1-Dimethoxyoctadecan-1-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Dimethoxyoctadecan-1-OL is an organic compound with the molecular formula C20H42O2 It is a long-chain fatty alcohol derivative, specifically a dimethyl acetal of stearaldehyde
準備方法
Synthetic Routes and Reaction Conditions: 1,1-Dimethoxyoctadecan-1-OL can be synthesized through the acetalization of stearaldehyde with methanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the acetal. The reaction is carried out under reflux conditions to ensure complete conversion of the aldehyde to the acetal.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to enhance the efficiency of the process and reduce the need for corrosive liquid acids.
化学反応の分析
Types of Reactions: 1,1-Dimethoxyoctadecan-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetal back to the original aldehyde or alcohol.
Substitution: Nucleophilic substitution reactions can replace the methoxy groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like hydrogen halides (HX) or other nucleophiles can be employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Stearic acid or stearone.
Reduction: Stearaldehyde or stearyl alcohol.
Substitution: Various substituted octadecanes depending on the nucleophile used.
科学的研究の応用
1,1-Dimethoxyoctadecan-1-OL has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Medicine: Its derivatives are explored for therapeutic applications, including treatments for ischemic stroke.
Industry: It is utilized in the production of surfactants, lubricants, and emulsifiers due to its amphiphilic nature.
作用機序
The mechanism by which 1,1-Dimethoxyoctadecan-1-OL exerts its effects involves interactions with molecular targets and pathways. For instance, in neuroprotection, it modulates the N-methyl-D-aspartate receptor (NMDAR) and inhibits calpain-mediated cleavage of striatal-enriched protein tyrosine phosphatase (STEP), leading to reduced activation of p38 mitogen-activated protein kinase (MAPK) . This pathway is crucial in preventing neuronal apoptosis and reducing ischemic damage.
類似化合物との比較
Octadecan-1-ol: A long-chain primary fatty alcohol with similar structural features but lacks the dimethoxy groups.
Stearyl alcohol: Another long-chain fatty alcohol used in cosmetics and industrial applications.
Uniqueness: 1,1-Dimethoxyoctadecan-1-OL is unique due to its acetal functional group, which imparts different chemical reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for specialized applications in various fields.
特性
CAS番号 |
105192-52-7 |
|---|---|
分子式 |
C20H42O3 |
分子量 |
330.5 g/mol |
IUPAC名 |
1,1-dimethoxyoctadecan-1-ol |
InChI |
InChI=1S/C20H42O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21,22-2)23-3/h21H,4-19H2,1-3H3 |
InChIキー |
OPBXUULGYIWMCV-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCC(O)(OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Bis{4-[(naphthalen-1-yl)oxy]phenyl}methanone](/img/structure/B14338645.png)
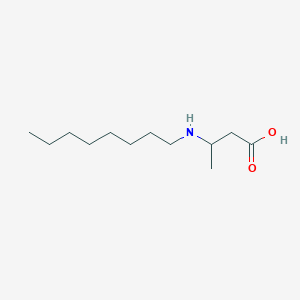


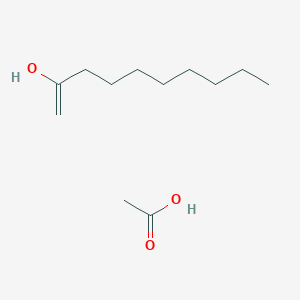
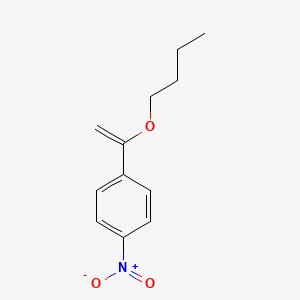
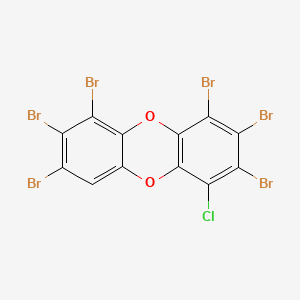
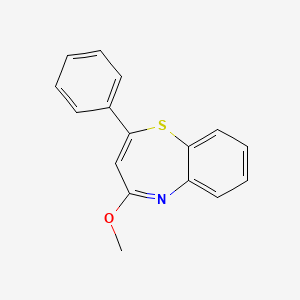
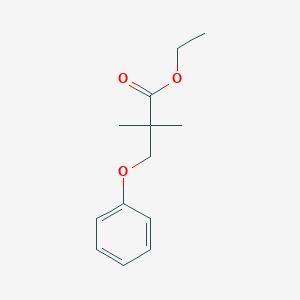
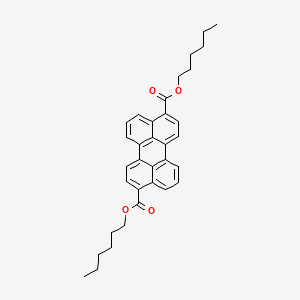
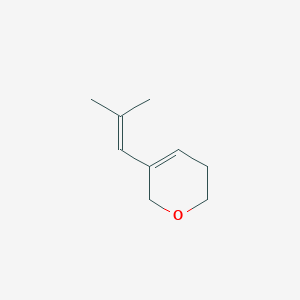
![1,1'-[1,2-Bis(4-chlorophenyl)ethene-1,2-diyl]dibenzene](/img/structure/B14338716.png)
